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Compound of Interest

Compound Name: Hydroxyphenylacetic acid

Cat. No.: B194381

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyphenylacetic acid is a phenolic compound that serves as a key intermediate in the
synthesis of various pharmaceuticals and is a known metabolite of tyrosine. Its structural
elucidation is fundamental for quality control and research purposes. This application note
provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4-
hydroxyphenylacetic acid in deuterated dimethyl sulfoxide (DMSO-d6), a common solvent for
NMR analysis of polar molecules. The data presented herein can be used as a reference for
the identification and characterization of this compound.

Data Presentation

The 1H NMR spectral data for 4-hydroxyphenylacetic acid in DMSO-d6, recorded on a 400
MHz spectrometer, are summarized in the table below. The spectrum reveals five distinct
signals corresponding to the different protons in the molecule.
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. . . Coupling
Signal Chemical Shift Lo .
. Multiplicity Integration Constant (J)
Assignment () ppm
Hz

Carboxylic Acid )

~12.0 Singlet, broad 1H -
(-COOH)
Phenolic

~9.3 Singlet, broad 1H -
Hydroxyl (-OH)
Aromatic (H-2,

7.04 Doublet 2H ~8.0
H-6)
Aromatic (H-3,

6.70 Doublet 2H ~8.0
H-5)
Methylene (- )

3.42 Singlet 2H -
CH2-)

Experimental Protocol

Objective: To prepare a sample of 4-hydroxyphenylacetic acid for 1H NMR analysis and

acquire a high-resolution spectrum.

Materials:

e 4-Hydroxyphenylacetic acid (solid)

o Deuterated dimethyl sulfoxide (DMSO-d6), NMR grade

e NMR tube (5 mm)

o \ortex mixer

o Pipettes

e Spatula

e Balance
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Procedure:

o Sample Weighing: Accurately weigh approximately 5-25 mg of 4-hydroxyphenylacetic acid.
[1]

» Dissolution: Transfer the weighed solid into a clean, dry vial. Add approximately 0.6-0.7 mL
of DMSO-d6 to the vial.[1]

e Homogenization: Gently vortex the vial to ensure complete dissolution of the solid. The
solution should be clear and free of any particulates.

» Transfer to NMR Tube: Using a pipette, carefully transfer the solution into a 5 mm NMR tube.

e NMR Spectrometer Setup:

[¢]

Insert the NMR tube into the spectrometer.

[e]

Lock onto the deuterium signal of the DMSO-d6.

o

Shim the magnetic field to achieve optimal homogeneity.

[¢]

Set the appropriate acquisition parameters for a 1H NMR experiment (e.g., number of
scans, pulse width, acquisition time).

o Data Acquisition: Acquire the 1H NMR spectrum.

» Data Processing:

[e]

Apply Fourier transformation to the free induction decay (FID).

o

Phase the resulting spectrum.

[¢]

Calibrate the chemical shift scale using the residual DMSO peak at 2.50 ppm.

[¢]

Integrate the signals to determine the relative number of protons for each peak.

[e]

Analyze the multiplicities and coupling constants of the signals.
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Signal Interpretation and Structural Correlation

The 1H NMR spectrum of 4-hydroxyphenylacetic acid in DMSO-d6 displays characteristic
signals that can be unequivocally assigned to its molecular structure.

Carboxylic Acid Proton /Phenolic Protonj

X‘ Is in DMSO-d6
/

1H NMR Signd
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Aromatic Protons (ortho to -CH2COOH)\Aromatic Protons (ortho to -OH)

ethylene Protons

Click to download full resolution via product page
Caption: Correlation of 1H NMR signals with the structure of 4-hydroxyphenylacetic acid.

The downfield signals at approximately 12.0 ppm and 9.3 ppm are attributed to the acidic
protons of the carboxylic acid and the phenolic hydroxyl group, respectively.[2] These signals
are typically broad and appear as singlets due to chemical exchange.

The aromatic region of the spectrum shows two distinct doublets at 7.04 ppm and 6.70 ppm.[2]
This pattern is characteristic of a 1,4-disubstituted (para) benzene ring. The protons at
positions 2 and 6, which are ortho to the electron-withdrawing acetic acid group, are deshielded
and appear at the lower field (7.04 ppm). Conversely, the protons at positions 3 and 5, ortho to
the electron-donating hydroxyl group, are more shielded and resonate at the higher field (6.70
ppm). The ortho-coupling between these adjacent aromatic protons results in a doublet splitting
pattern for both signals, with a typical coupling constant of around 8.0 Hz.

The aliphatic region contains a singlet at 3.42 ppm, which corresponds to the two methylene
protons of the acetic acid side chain.[2] The integration of this peak corresponds to two
protons. The singlet nature of this signal is due to the absence of any adjacent protons.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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